
6-Isopropyl-2-(methylamino)nicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Isopropyl-2-(methylamino)nicotinaldehyde is an organic compound with the molecular formula C10H14N2O It is a derivative of nicotinaldehyde, featuring an isopropyl group at the 6-position and a methylamino group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropyl-2-(methylamino)nicotinaldehyde typically involves the following steps:
Starting Material: The synthesis begins with nicotinaldehyde as the starting material.
Methylamination: The methylamino group is introduced at the 2-position through a nucleophilic substitution reaction. This can be done by reacting the intermediate compound with methylamine under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
6-Isopropyl-2-(methylamino)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylamino group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methylamine in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: 6-Isopropyl-2-(methylamino)nicotinic acid.
Reduction: 6-Isopropyl-2-(methylamino)nicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Isopropyl-2-(methylamino)nicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.
Wirkmechanismus
The mechanism of action of 6-Isopropyl-2-(methylamino)nicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The isopropyl and methylamino groups may influence the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Isopropyl-2-aminonicotinaldehyde: Lacks the methyl group on the amino group.
6-Methyl-2-(methylamino)nicotinaldehyde: Has a methyl group instead of an isopropyl group at the 6-position.
2-(Methylamino)nicotinaldehyde: Lacks the isopropyl group at the 6-position.
Uniqueness
6-Isopropyl-2-(methylamino)nicotinaldehyde is unique due to the presence of both the isopropyl and methylamino groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H14N2O |
|---|---|
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
2-(methylamino)-6-propan-2-ylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H14N2O/c1-7(2)9-5-4-8(6-13)10(11-3)12-9/h4-7H,1-3H3,(H,11,12) |
InChI-Schlüssel |
VFZOSPHAAQPHSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC(=C(C=C1)C=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Chlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B15059819.png)
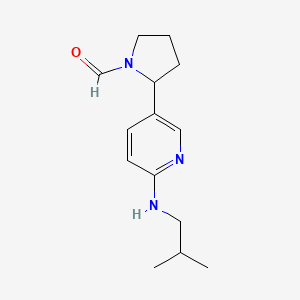
![6-(tert-Butyl)-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B15059828.png)
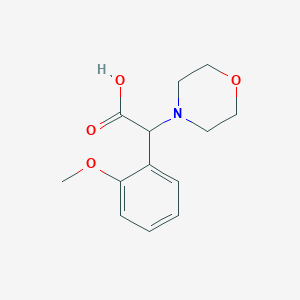
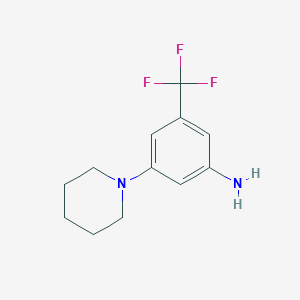
![2-Methyl-3-(methylthio)-4-(m-tolyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B15059856.png)

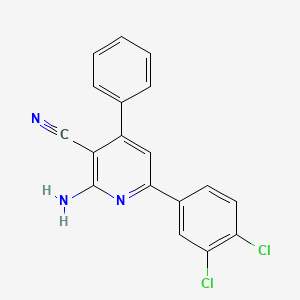
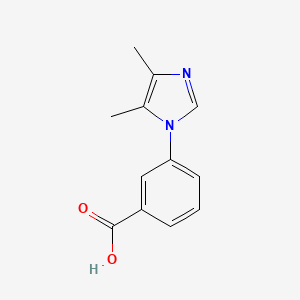
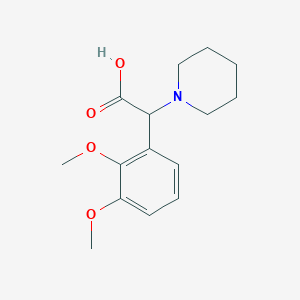
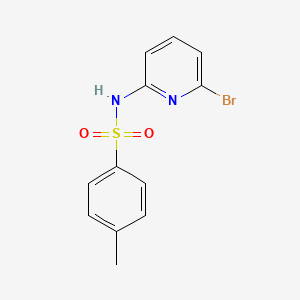
![1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-2-methylbutan-1-amine](/img/structure/B15059874.png)
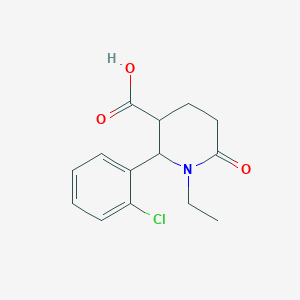
![tert-Butyl 4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate](/img/structure/B15059899.png)
